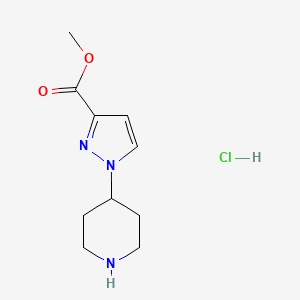

methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride

Description

Methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with a piperidine ring at position 1 and a methyl ester group at position 3, formulated as a hydrochloride salt. This structure combines the rigidity of the pyrazole ring with the conformational flexibility of piperidine, making it a versatile scaffold for pharmaceutical and chemical research. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name |

methyl 1-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-4-7-13(12-9)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGNGKDZLGMSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922516-38-9 | |

| Record name | methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with pyrazole carboxylates under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts to form the desired piperidine ring . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-piperidinyl)-1H-pyrazole-3-carboxylate monohydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential: Preliminary research suggests that it may modulate specific pathways involved in cancer cell proliferation and survival, indicating its potential use in cancer therapy .

Applications in Scientific Research

This compound finds applications across several domains:

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Drug Development

Due to its interactions with biological targets, it is being investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer .

Material Science

Research into the incorporation of this compound into new materials is ongoing, particularly in developing polymers or composites with enhanced properties due to the chemical structure of the pyrazole ring.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Study on Anticancer Mechanisms

Research investigating the anticancer properties revealed that this compound could induce apoptosis in cancer cells through specific signaling pathways, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- The target compound’s methyl ester group distinguishes it from carboxylic acid derivatives (e.g., CAS 1394040-13-1), likely improving its lipophilicity and metabolic stability .

- Compared to 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride, the target’s ester substituent introduces additional steric and electronic effects that could influence receptor binding .

- DMPI and CDFII (indole derivatives) show significantly higher molecular weights and structural complexity, correlating with their reported activity against MRSA .

Receptor Binding Potential

- Piperidine-Pyrazole Analogs: Piperidine-containing compounds are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. The target compound’s ester group may modulate affinity for receptors like cannabinoid or sigma receptors, as seen in structurally related ligands .

- Anandamide (Cannabinoid Receptor Ligand): While structurally distinct (arachidonic acid derivative), anandamide’s competitive binding mechanism highlights the importance of substituent positioning in receptor interactions, a principle applicable to the target compound’s design .

Antimicrobial Activity

- DMPI and CDFII : These indole-piperidine hybrids exhibit synergy with carbapenems against MRSA, suggesting that the piperidine-pyrazole scaffold in the target compound could be optimized for similar applications. However, the absence of an indole or bulky aromatic groups in the target may limit direct antimicrobial efficacy .

Biological Activity

Methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride, referred to as MPPC, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

MPPC is characterized by the presence of both a piperidine and a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 209.24 g/mol. The structural representation is as follows:

Research indicates that MPPC may exert its biological effects through several mechanisms:

- Neurotransmitter Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Enzyme Inhibition : MPPC may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases, including cancer and infectious diseases .

Antimicrobial Activity

MPPC has demonstrated significant antimicrobial properties. Studies have indicated its effectiveness against a range of bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Properties

MPPC has been evaluated for its anticancer activity, particularly against breast cancer cell lines. In vitro studies showed that it could induce apoptosis in cancer cells, particularly when used in combination with established chemotherapeutic agents like doxorubicin. This synergistic effect enhances the overall cytotoxicity against resistant cancer cell lines .

Comparative Biological Activity

To contextualize the biological activity of MPPC, a comparison with structurally similar compounds is provided below:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Piperine | 0.81 | Contains a piperidine structure; known for its bioactive properties. |

| 1-(tert-butyl)-1H-pyrazol-4-amine | 0.78 | Shares the pyrazole ring; used in various pharmacological studies. |

| Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | 0.70 | Combines piperidine and pyrazole rings; studied for therapeutic effects. |

Study on Anticancer Activity

A significant study focused on the effects of MPPC in combination with doxorubicin on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that MPPC significantly enhanced the cytotoxic effects of doxorubicin. The combination treatment resulted in increased apoptosis rates compared to doxorubicin alone, indicating a promising avenue for developing more effective cancer therapies .

Synergistic Effects with Other Compounds

Further research has shown that modifications to the pyrazole ring can alter the compound's potency against specific enzymes and receptors, highlighting the importance of structural optimization in drug development .

Q & A

Q. What are the established synthetic routes for methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride?

A common synthetic approach involves coupling a pyrazole-carboxylic acid derivative with piperidine under controlled conditions. For example, cyclization reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine are effective . The reaction typically proceeds in anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C. Post-synthesis, the hydrochloride salt is formed via acidification with HCl. Purification often involves recrystallization from ethanol/water mixtures or column chromatography.

Q. Which spectroscopic methods are most reliable for structural characterization of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, piperidine methylene groups at δ 1.5–3.0 ppm) and carbon backbone.

- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight (expected [M+H]⁺: ~284.12 g/mol).

- IR Spectroscopy : To identify ester carbonyl stretches (~1700 cm⁻¹) and amine hydrochloride peaks (~2500 cm⁻¹).

Cross-referencing with analogous compounds (e.g., ethyl pyrazole-piperidine derivatives) ensures accurate assignments .

Q. What purification strategies are recommended for isolating high-purity samples?

- Recrystallization : Use ethanol/water (8:2 v/v) to exploit differential solubility of the hydrochloride salt.

- Column Chromatography : Employ silica gel with gradients of methanol in dichloromethane (0–10%) to remove unreacted precursors.

- HPLC : For analytical purity (>95%), use a C18 column with 0.1% TFA in acetonitrile/water (30:70 to 70:30 gradient) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

State-of-the-art methods like quantum mechanical calculations (DFT) and reaction path searches can predict transition states and energetics. For example:

- Transition State Modeling : Identify rate-limiting steps (e.g., carbodiimide-mediated coupling).

- Solvent Effects : Simulate solvent interactions using COSMO-RS to select optimal polarity.

- Machine Learning : Train models on similar reactions (e.g., pyrazole-piperidine couplings) to predict yields under varying temperatures and catalysts .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay conditions or impurities. Mitigation strategies include:

- Orthogonal Assays : Validate receptor-binding results using SPR (surface plasmon resonance) and cell-based assays (e.g., cAMP modulation).

- Purity Verification : Quantify impurities via LC-MS; even 1% contaminants (e.g., unreacted piperidine) can skew bioactivity .

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–10 µM) to confirm specificity .

Q. What are the stability considerations for long-term storage of this compound?

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replace methyl ester with ethyl or tert-butyl esters) to assess steric/electronic effects.

- Molecular Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- Pharmacophore Modeling : Identify critical moieties (e.g., piperidine’s basic nitrogen) for binding using software like MOE .

Methodological Notes

- Safety Protocols : While basic handling (gloves, goggles) is standard, advanced studies requiring millimolar concentrations mandate fume hoods and rigorous waste disposal due to potential amine hydrochloride toxicity .

- Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow) meticulously, as subtle variations can alter yields by >20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.